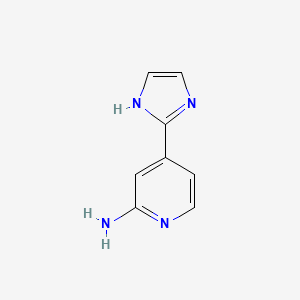

4-(1H-Imidazol-2-yl)pyridin-2-amine

説明

特性

IUPAC Name |

4-(1H-imidazol-2-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-5-6(1-2-10-7)8-11-3-4-12-8/h1-5H,(H2,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASKRQWUZFZSMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C2=NC=CN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256805-93-2 | |

| Record name | 4-(1H-imidazol-2-yl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazol-2-yl)pyridin-2-amine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with glyoxal and ammonia can yield the desired imidazole derivative .

Industrial Production Methods

Industrial production methods for this compound often involve optimized versions of laboratory-scale synthetic routes. These methods may include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and specific reaction conditions can be tailored to scale up the production process .

化学反応の分析

Types of Reactions

4-(1H-Imidazol-2-yl)pyridin-2-amine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield hydrogenated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the imidazole or pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

科学的研究の応用

4-(1H-Imidazol-2-yl)pyridin-2-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: It is used in the development of materials with specific electronic and optical properties.

作用機序

The mechanism of action of 4-(1H-Imidazol-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .

類似化合物との比較

4-(1H-Imidazol-1-yl)-6-(4-methylphenyl)pyrimidin-2-amine

- Core Structure : Pyrimidine ring with imidazole (N1-substituted) and aryl substituents.

- Key Differences: The pyrimidine ring (vs. Substitution at N1 of imidazole alters steric hindrance and hydrogen-bonding patterns .

4-[4-(1H-Imidazol-1-yl)phenyl]pyrimidin-2-amine

- Core Structure : Pyrimidine linked to a phenyl-imidazole moiety.

- Key Differences: Extended conjugation via the phenyl spacer modifies electronic properties and solubility.

4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine

Comparison with Analogues

Key Insight : The parent compound’s synthesis likely requires milder conditions than benzo[d]imidazole derivatives due to fewer steric constraints .

Solubility and Stability

- 4-(1H-Imidazol-2-yl)pyridin-2-amine: Moderate solubility in polar solvents (DMSO, ethanol) due to amine and imidazole groups.

- Pyrimidine Analogues : Lower solubility in water due to increased hydrophobicity from aryl substituents .

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis protocols for 4-(1H-Imidazol-2-yl)pyridin-2-amine?

- Methodology : A practical synthesis route involves coupling reactions between pyridine and imidazole derivatives. For example, compound 88 (6-(((1H-imidazol-2-yl)methyl)thio)-4-phenylpyridin-2-amine) was synthesized via thiol-mediated coupling, analogous to methods used for pyridin-2-amine derivatives . Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield, as demonstrated in protocols for structurally related amines in nitro-pyridine reductions and nucleophilic substitutions .

- Key Considerations : Monitor intermediates using thin-layer chromatography (TLC) and purify via column chromatography.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- ¹H NMR : Resolve aromatic protons (pyridin-2-amine and imidazole rings) in deuterated chloroform (δ 6.4–8.0 ppm) .

- LCMS : Confirm molecular weight (MW 160.18) via electrospray ionization (ESI), observing [M+H]⁺ at m/z 161.18 .

- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C, H, N percentages (C₈H₈N₄: C 59.99%, H 5.03%, N 34.98%) .

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodology : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model electron distribution in the conjugated π-system. Compare HOMO-LUMO gaps with experimental UV-Vis spectra to assess charge-transfer behavior . Basis sets like 6-31G(d,p) are suitable for optimizing geometry and calculating dipole moments, critical for understanding solubility and intermolecular interactions.

Advanced Research Questions

Q. What challenges arise in resolving X-ray crystallographic data for this compound?

- Methodology : Crystallize the compound in polar solvents (e.g., DMSO/water) to promote hydrogen-bonded networks. Use SHELXL for refinement, but expect difficulties due to:

- Disorder : Flexible imidazole and pyridine rings may require constrained refinement.

- Hydrogen Bonding : Graph-set analysis (e.g., Etter’s rules) can classify motifs like R₂²(8) dimeric interactions between amine and imidazole groups .

Q. How can researchers reconcile contradictions in reaction yields across synthetic protocols?

- Methodology :

- Reaction Sensitivity : Base-catalyzed eliminations (e.g., HCl removal) are highly sensitive to steric and electronic effects, as seen in dithiazolylidene pyridinamine syntheses .

- By-Product Analysis : Use LCMS to identify side products (e.g., dimerization via Michael addition) and adjust stoichiometry or reaction time .

Q. What role does this compound play in supramolecular chemistry?

- Methodology :

- Hydrogen Bonding : The amine and imidazole groups act as dual donors/acceptors, enabling 2D/3D frameworks. Use Hirshfeld surface analysis to quantify interaction types (e.g., N–H⋯N vs. C–H⋯π) .

- Coordination Chemistry : Test metal-binding affinity (e.g., Zn²⁺, Cu²⁺) via UV-Vis titration. Imidazole’s lone pairs may form stable complexes, analogous to benzimidazole-based ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。